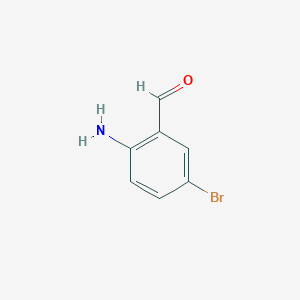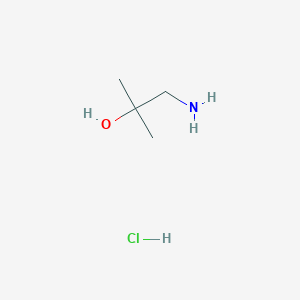
4-Bromo-3-(trifluoromethyl)benzaldehyde
Descripción general
Descripción
“4-Bromo-3-(trifluoromethyl)benzaldehyde” is a chemical compound with the molecular formula C8H4BrF3O . It is used as a reagent in kinetic studies of the asymmetric synthesis of alcohols and of the Wittig reaction .
Molecular Structure Analysis
The molecular structure of “4-Bromo-3-(trifluoromethyl)benzaldehyde” can be represented by the SMILES string FC(F)(F)C1=CC=C(C=O)C=C1Br . This indicates that the molecule consists of a benzene ring with a bromine atom and a trifluoromethyl group attached to adjacent carbon atoms, and an aldehyde group attached to the fourth carbon atom.Physical And Chemical Properties Analysis
The physical and chemical properties of “4-Bromo-3-(trifluoromethyl)benzaldehyde” are not fully detailed in the retrieved sources. The molecular weight of the compound is 253.02 g/mol .Aplicaciones Científicas De Investigación
Chemical Synthesis and Functionalization
4-Bromo-3-(trifluoromethyl)benzaldehyde has been utilized in various chemical syntheses and functionalization processes. For instance, it has been involved in the regioexhaustive functionalization of chloro-, bromo-, and iodo(trifluoromethyl)pyridines, contributing to the production of different carboxylic acids and subsequent chemical transformations (Cottet et al., 2004). Additionally, its derivatives have been used in the synthesis of ethyl vanillin, showcasing its applicability in flavor and fragrance chemistry (Diao Jiangao, 2010).
Photolabile Protecting Group for Aldehydes and Ketones
In the field of photochemistry, 4-Bromo-3-(trifluoromethyl)benzaldehyde-related compounds have been explored as photolabile protecting groups for aldehydes and ketones. This application is significant in developing light-sensitive materials and compounds (Lu et al., 2003).
Synthesis and Structural Analysis
The compound has also been a subject in the synthesis and structural analysis of novel organic molecules. For example, the synthesis and X-ray crystal structure analysis of (E) -4-Bromo- N '-(2,4-dihydroxy-benzylidene) benzohydrazide, a Schiff base compound, has provided insights into molecular configurations and interactions, which are valuable for developing new materials and pharmaceuticals (Arunagiri et al., 2018).
Magnetic Properties and Cluster Synthesis
The compound's derivatives have been involved in synthesizing magnetic clusters and analyzing their properties, contributing to advancements in materials science and nanotechnology (Zhang et al., 2013).
Catalysis and Reaction Mechanisms
In catalysis, derivatives of 4-Bromo-3-(trifluoromethyl)benzaldehyde have been used to study reaction mechanisms and kinetics. This research is fundamental to understanding chemical processes and developing efficient catalysts (Dehdab et al., 2014).
Photocatalysis
Research has also been conducted on the role of 4-Bromo-3-(trifluoromethyl)benzaldehyde-related compounds in photocatalysis, particularly in selective synthesis processes. Such studies are crucial for developing sustainable and environmentally friendly chemical processes (Lima et al., 2017).
Safety And Hazards
Propiedades
IUPAC Name |
4-bromo-3-(trifluoromethyl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF3O/c9-7-2-1-5(4-13)3-6(7)8(10,11)12/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPNOSHZBKVMMSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=O)C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10479682 | |
| Record name | 4-bromo-3-(trifluoromethyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10479682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-3-(trifluoromethyl)benzaldehyde | |
CAS RN |
34328-47-7 | |
| Record name | 4-bromo-3-(trifluoromethyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10479682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromo-3-(trifluoromethyl)benzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















